![molecular formula C10H18N4O B1482942 3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine CAS No. 2098121-15-2](/img/structure/B1482942.png)
3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Triazole Derivatives and Biological Activities
- Triazoles, including 1H-1,2,3-triazole derivatives, are noted for their diverse biological activities. Their structural variations offer a wide range of applications in drug development. Particularly, 1H-1,2,3-triazoles have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The preparation of these derivatives is crucial for addressing contemporary issues in green chemistry and for developing prototypes against resistant bacteria and neglected diseases (Ferreira et al., 2013).
Piperazine and its Analogs in Medicinal Chemistry
- Piperazine derivatives, including 1,4-Diazacyclohexane, have been a focus due to their versatile medicinal significance. They've been a part of numerous drugs with varied pharmacological actions. Specifically, molecules containing piperazine have shown potential activity against Mycobacterium tuberculosis (MTB), including drug-resistant strains. This highlights the importance of piperazine in the design and structure-activity relationship of potent anti-mycobacterial agents (Girase et al., 2020).
Piperazine Derivatives in Drug Design
- Piperazine, as a structural entity, plays a significant role in the design of a wide array of drugs, including CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, and anti-inflammatory drugs. The modification of the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules. This review provides insights into piperazine-based molecular fragments, aiding drug discoverers in designing molecules for various diseases (Rathi et al., 2016).
Synthesis of 1,2,3-Triazoles
- The synthesis of 1,2,3-triazoles, especially 1,4-disubstituted 1,2,3-triazoles, plays a pivotal role in drug discovery and other scientific applications. The introduction of copper(I) catalyzed regioselective synthesis by Sharpless and Meldal has opened new avenues in the synthesis of these compounds, known for their broad spectrum of biological activities. The review covers various synthetic routes, offering insights for synthetic chemists to develop biologically active 1,2,3-triazoles (Kaushik et al., 2019).
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development of new drugs based on piperidine derivatives.
Mechanism of Action
Piperidine Derivatives
Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They have been found to have various therapeutic properties, including anticancer potential .
properties
IUPAC Name |
3-[4-(ethoxymethyl)triazol-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-15-8-9-7-14(13-12-9)10-4-3-5-11-6-10/h7,10-11H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFCVWDLQFFOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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